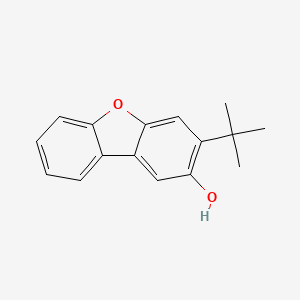

3-Tert-butyldibenzofuran-2-ol

Description

Significance of Dibenzofuran (B1670420) Core Structures in Chemical Research

The dibenzofuran core is a robust heterocyclic motif consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. This tricyclic aromatic structure is notable for its rigidity and thermal stability. nih.gov The planarity and extensive π-conjugation of the dibenzofuran system impart specific electronic and photophysical properties, making it a valuable scaffold in various areas of chemical research. chemicalbook.com

Historically obtained from coal tar, dibenzofuran and its derivatives are now largely accessed through sophisticated synthetic routes. nih.govnist.gov The significance of this core structure is underscored by its presence in a range of natural products, some of which exhibit notable biological activity. chemicalbook.com In the field of materials science, the dibenzofuran nucleus is a key building block for organic light-emitting diodes (OLEDs), where its rigidity and electronic properties contribute to the performance of phosphorescent emitters and thermally activated delayed fluorescence materials. chemicalbook.com Furthermore, its stable framework allows for diverse substitution patterns, enabling the fine-tuning of its chemical and physical characteristics for specific applications. chemicalbook.com

Overview of Substituted Dibenzofurans and their Research Relevance

The functionalization of the dibenzofuran core with various substituent groups gives rise to a vast library of molecules with tailored properties. The type and position of these substituents can profoundly influence the compound's electronic nature, solubility, and biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule's frontier orbitals, which is a critical aspect in the design of electronic materials. ontosight.ai

Substituted dibenzofurans have been investigated for a wide array of applications. Research has highlighted their potential as anticancer, antioxidant, and antimicrobial agents. chemeo.comusbio.net The development of efficient synthetic methodologies to access these substituted systems is an active area of research, with methods including palladium-catalyzed cross-coupling reactions and intramolecular C-H activation being prominent. ontosight.aichemeo.com The ability to selectively introduce functional groups at specific positions on the dibenzofuran skeleton is crucial for establishing structure-activity relationships and optimizing compounds for their intended purpose. acs.org

Interactive Table: Examples of Substituted Dibenzofurans and Their Research Applications

| Compound Name | Substituents | Field of Research/Application | Reference(s) |

|---|---|---|---|

| Furobufen | (4-oxo-4-phenylbutanoyl) group | Medicinal Chemistry (Anti-inflammatory drug) | nih.gov |

| 1-Hydroxy-2,4,6,8-tetra-tert-butyldibenzofuran | Hydroxyl, Tert-butyl groups | Synthetic Chemistry | nih.gov |

| 8-Methoxy-2,6-di-t-butyldibenzofuran-1,4-quinone | Methoxy, Tert-butyl, Quinone moiety | Oxidation Chemistry | rsc.org |

| Dibenzofuran-1,4-diones | Dione functionality | Synthetic Chemistry (precursors) | researchgate.net |

Positioning of 3-Tert-butyldibenzofuran-2-ol within Contemporary Chemical Investigations

This compound, also known as 2-hydroxy-3-tert-butyldibenzofuran, is a specific substituted dibenzofuranol. Its structure features a hydroxyl (-OH) group at the 2-position and a bulky tert-butyl (-(CH₃)₃) group at the 3-position of the dibenzofuran framework. While extensive, specific research on this particular molecule is not widely documented in publicly available literature, its structural features suggest clear avenues for its relevance in chemical investigations.

The hydroxyl group imparts several key properties. It can act as a hydrogen bond donor and acceptor, influencing the molecule's solid-state packing and solubility. solubilityofthings.com It also provides a reactive site for further functionalization, such as etherification or esterification, allowing for the synthesis of a wider range of derivatives. nih.gov Phenolic hydroxyl groups are also associated with antioxidant activity.

The tert-butyl group is a large, sterically hindering substituent. mdpi.com Its presence adjacent to the hydroxyl group can sterically protect the -OH group, potentially modifying its reactivity and the stability of the corresponding phenoxy radical. mdpi.com As an alkyl group, it is electron-donating through an inductive effect, which can increase the electron density on the aromatic system. mdpi.com This electronic modulation, combined with the steric bulk, can influence the molecule's photophysical properties and its potential application in materials science. The combination of these two substituents on the rigid dibenzofuran core makes this compound an interesting, albeit under-explored, target for synthesis and property evaluation in both medicinal and materials chemistry contexts.

Interactive Table: Physicochemical Properties of Dibenzofuran-2-ol (Parent Compound)

| Property | Value | Unit | Source |

|---|---|---|---|

| CAS Number | 86-77-1 | - | chemeo.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₈O₂ | - | nist.govchemeo.com |

| Molecular Weight | 184.19 | g/mol | nist.govchemeo.com |

| Melting Point | 133-135 | °C | chemicalbook.com |

| logP (Octanol/Water Partition Coefficient) | 3.292 | - | chemeo.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyldibenzofuran-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-16(2,3)12-9-15-11(8-13(12)17)10-6-4-5-7-14(10)18-15/h4-9,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINGMPCCDAYVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C2C3=CC=CC=C3OC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dibenzofuranol Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of dibenzofuranol derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ipb.pt

¹H NMR spectroscopy provides data on the number of distinct proton environments and their neighboring protons through chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J). emerypharma.com For 3-tert-butyldibenzofuran-2-ol, the spectrum is expected to exhibit characteristic signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the tert-butyl group.

The aromatic region would typically display a set of signals for the seven protons on the dibenzofuran (B1670420) core. Protons on the same ring system will often show spin-spin coupling, leading to complex splitting patterns such as doublets, triplets, or multiplets. organicchemistrydata.org The proton ortho to the hydroxyl group and the proton adjacent to the bulky tert-butyl group would be significantly influenced by these substituents. ucl.ac.uk The large tert-butyl group consists of nine chemically equivalent protons, which would appear as a sharp singlet in the upfield region of the spectrum due to the absence of adjacent protons. The phenolic hydroxyl proton signal is often a broad singlet, and its chemical shift can be variable depending on solvent, concentration, and temperature. msu.edu

Interactive Table 1: Predicted ¹H NMR Spectroscopic Data for this compound. Note: These are predicted values based on known substituent effects on aromatic systems. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H (7 protons) | 7.0 - 8.0 | Multiplet | N/A | 7H |

| Phenolic-OH | 5.0 - 6.0 | Broad Singlet | N/A | 1H |

| tert-Butyl-H | 1.3 - 1.5 | Singlet | N/A | 9H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically produces a single peak, allowing for the determination of the total number of distinct carbon environments. theexamformula.co.uk For this compound (C₁₆H₁₆O₂), one would expect to see 16 distinct signals, assuming no accidental overlap, corresponding to the 12 carbons of the dibenzofuran ring system, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.

The chemical shifts of the carbon atoms are indicative of their chemical environment. organicchemistrydata.org Carbons bonded to the electronegative oxygen atom (C-2 and the ether-linked carbons C4a, C5a) are expected to be shifted downfield. libretexts.org Aromatic carbons typically resonate in the 110-160 ppm range. The quaternary carbon of the tert-butyl group and its methyl carbons will appear in the aliphatic region of the spectrum (typically < 50 ppm). docbrown.info

Interactive Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound. Note: These are predicted values based on typical chemical shift ranges for substituted dibenzofurans. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C=C & C-O (12 carbons) | 110 - 160 |

| tert-Butyl (Quaternary C) | 30 - 40 |

| tert-Butyl (Methyl C) | 25 - 35 |

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure. ipb.ptmnstate.edu

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. emerypharma.comlibretexts.org It is invaluable for tracing the connectivity of protons within the individual aromatic rings of the dibenzofuran core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. nptel.ac.in This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons over two or three bonds. nptel.ac.innanalysis.com For this compound, an HMBC experiment would be critical. It would show a correlation between the singlet signal of the nine tert-butyl protons and the C-3 carbon of the dibenzofuran ring, confirming the position of the tert-butyl substituent. It would also show correlations from aromatic protons to neighboring carbons, helping to piece together the entire molecular framework.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. savemyexams.com

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. epa.gov For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₁₆O₂. The experimentally measured mass would be compared to the calculated exact mass, providing strong evidence for the compound's identity.

Interactive Table 3: HRMS Data for this compound.

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| C₁₆H₁₆O₂ | 241.1223 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to induce and analyze the fragmentation of a selected precursor ion. osti.govunt.edu In an MS/MS experiment, the molecular ion of this compound (e.g., [M+H]⁺ at m/z 241.12) would be isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). uab.eduuab.edu

The resulting fragment ions are then analyzed to produce an MS/MS spectrum. The fragmentation pattern is characteristic of the molecule's structure. rsc.org For dibenzofuranols, fragmentation often involves characteristic losses related to its substituents. libretexts.org For this compound, a prominent fragmentation pathway would be the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form a stable tertiary carbocation. Another expected fragmentation is the loss of isobutene (C₄H₈, 56 Da) via rearrangement. libretexts.org Analysis of these fragmentation pathways provides powerful confirmatory evidence for the arrangement of the substituents on the dibenzofuran core. usc.gal

Interactive Table 4: Predicted Major Fragmentation Ions in MS/MS Analysis of this compound.

| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |

| 241.12 | 226.09 | •CH₃ (15 Da) | Loss of a methyl group from the tert-butyl substituent |

| 241.12 | 185.06 | C₄H₈ (56 Da) | Loss of isobutene from the tert-butyl substituent |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key tool for identifying the various functional groups within a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The infrared spectrum of this compound is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3500-3200 cm⁻¹, a characteristic feature resulting from intermolecular hydrogen bonding. docbrown.info The aromatic C-H stretching vibrations of the dibenzofuran core are expected to appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the tert-butyl group are typically observed in the 2960-2870 cm⁻¹ range.

The C-O stretching vibration of the phenolic hydroxyl group gives rise to a strong band in the 1260-1180 cm⁻¹ region. spectroscopyonline.com Furthermore, the characteristic C-O-C stretching of the furan (B31954) ring within the dibenzofuran structure is also identifiable. The skeletal vibrations of the aromatic rings produce a series of sharp bands in the 1600-1450 cm⁻¹ region, which serve as a fingerprint for the dibenzofuran scaffold. researchgate.net Theoretical studies on related dibenzofuran structures support the assignment of these vibrational frequencies. nih.govdntb.gov.uanih.gov

Table 1: Characteristic FT-IR Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (Broad) | 3500 - 3200 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Tert-butyl C-H | C-H Stretch | 2960 - 2870 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Phenolic C-O | C-O Stretch | 1260 - 1180 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state.

For analogous dibenzofuran structures, X-ray diffraction studies have revealed key structural parameters such as bond lengths, bond angles, and torsion angles. researchgate.netmonash.edu The planarity of the dibenzofuran ring system is a characteristic feature. The tert-butyl group would exhibit tetrahedral geometry, while the phenolic hydroxyl group would lie in the plane of the aromatic ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and van der Waals forces, would dictate the crystal packing arrangement.

Table 2: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-O (phenol) bond length | ~1.36 Å |

| C-O (furan) bond length | ~1.37 Å |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Liquid chromatography (LC) and its high-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of dibenzofuran derivatives. mdpi.comresearchgate.net These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

For a compound like this compound, reversed-phase chromatography is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A common mobile phase would be a gradient mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comnih.govrsc.org The retention time of the compound would depend on its hydrophobicity; the presence of the tert-butyl group would likely lead to a longer retention time compared to unsubstituted dibenzofuranol. UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution. researchgate.net

Table 3: Representative UPLC Conditions for Dibenzofuran Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | 5 - 8 minutes |

Gas chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds like dibenzofuran derivatives. nih.govnemi.gov In GC, the sample is vaporized and transported through a column by an inert carrier gas (e.g., helium or nitrogen). Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.

For this compound, a nonpolar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) would be suitable. The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation of components with different boiling points. The hydroxyl group may require derivatization (e.g., silylation) to improve its volatility and peak shape, although it is often possible to analyze underivatized phenols. The use of a mass spectrometer as a detector (GC-MS) would provide both retention time and mass spectral data, allowing for definitive identification. researchgate.neturl.edu

Table 4: Typical GC-MS Conditions for Dibenzofuran Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| Expected Retention Time | 15 - 20 minutes |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental analytical technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. uad.ac.idutoronto.ca For this compound, TLC provides a rapid and effective method to assess its presence in a mixture, typically during its synthesis or extraction from a complex matrix. The separation on a TLC plate is based on the principle of differential partitioning of the analyte between the stationary phase and the mobile phase. utoronto.ca

The retention factor (Rf), a key parameter in TLC, quantifies the movement of the compound relative to the solvent front. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by thesolvent front. libretexts.orgkhanacademy.org The Rf value is highly dependent on the specific conditions of the analysis, including the type of stationary phase, the composition of the mobile phase, the thickness of the adsorbent layer, and the temperature. utoronto.ca Due to the phenolic hydroxyl group and the bulky, nonpolar tert-butyl group, the polarity of this compound is intermediate, which dictates its behavior in different TLC systems. More polar compounds tend to have a stronger affinity for the polar stationary phase, resulting in lower Rf values, while less polar compounds travel further up the plate, yielding higher Rf values. youtube.com

Detailed Research Findings

Research on the chromatographic behavior of dibenzofurans and related phenolic compounds provides a basis for establishing effective TLC protocols for this compound. The standard stationary phase for this class of compounds is silica (B1680970) gel, often on plates pre-coated with a fluorescent indicator (F254) to aid in visualization under ultraviolet (UV) light. d-nb.infolibretexts.org

The choice of the mobile phase is critical for achieving good separation. For compounds of intermediate polarity like substituted dibenzofurans, mixtures of a non-polar solvent such as hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972) are commonly employed. d-nb.inforesearchgate.netnih.gov For instance, solvent systems like hexane-ethyl acetate or chloroform-acetone have been shown to be effective for separating dibenzofuran derivatives. researchgate.net The ratio of these solvents can be adjusted to optimize the separation and achieve a target Rf value, which is ideally between 0.3 and 0.7 for good resolution. utoronto.ca

Visualization

Since this compound is a colorless compound, various visualization techniques are required to locate the spot on the TLC plate after development. york.ac.uk

Ultraviolet (UV) Light: The dibenzofuran core constitutes a conjugated aromatic system that strongly absorbs UV light. libretexts.org When a TLC plate containing a fluorescent indicator (e.g., zinc sulfide) is irradiated with short-wave UV light (254 nm), the plate fluoresces, typically appearing green. The compound quenches this fluorescence and appears as a dark spot. libretexts.org This is a non-destructive method, allowing for further analysis or staining of the same plate. libretexts.org

Chemical Stains: Destructive visualization methods involve spraying or dipping the plate in a chemical reagent that reacts with the compound to produce a colored product. libretexts.org For a phenolic compound like this compound, several stains are effective:

Ferric Chloride (FeCl₃) Spray: This is a classic test for phenols, typically producing a blue, green, or violet colored spot. fiu.edu

Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that reacts with any oxidizable functional group. The phenolic hydroxyl group is susceptible to oxidation, leading to the appearance of a yellow-brown spot against a purple background. york.ac.uk

p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including phenols, often producing a colored spot upon heating. libretexts.orgfiu.edu

Iodine Vapor: Exposing the developed plate to iodine vapor in a sealed chamber is another common method. Iodine has an affinity for many organic compounds, and the analyte will appear as a brown spot against a lighter tan background. libretexts.orgfiu.edu

Data Tables

The following tables summarize the typical conditions and expected outcomes for the TLC analysis of this compound based on established principles for similar phenolic and aromatic compounds.

| Parameter | Description | Expected Outcome/Rationale | References |

|---|---|---|---|

| Stationary Phase | Silica Gel 60 F254 pre-coated plates | The polar silica gel interacts with the phenolic -OH group, while the F254 indicator allows for UV visualization. | d-nb.infolibretexts.org |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (7:3, v/v) | This mixture provides moderate polarity, suitable for eluting a phenolic compound. The Rf value is expected to be in the optimal range (0.3-0.7). | researchgate.netnih.gov |

| Mobile Phase (Eluent) | Chloroform:Acetone (4:1, v/v) | An alternative solvent system for separating dibenzofurans, offering different selectivity. | researchgate.net |

| Retention Factor (Rf) | Distance traveled by spot / Distance traveled by solvent front | The Rf value will be lower in less polar solvent systems and higher in more polar systems due to the compound's polarity. | libretexts.orgkhanacademy.org |

| Method | Reagent/Technique | Expected Observation | References |

|---|---|---|---|

| Non-Destructive | UV Light (254 nm) | Dark spot against a green fluorescent background. | libretexts.org |

| Destructive | Iodine Vapor | Brown spot. | libretexts.orgfiu.edu |

| Potassium Permanganate Stain | Yellow-brown spot on a purple background. | york.ac.uk | |

| Ferric Chloride Spray | Blue, green, or violet spot, characteristic of phenols. | libretexts.org | |

| p-Anisaldehyde Stain | Colored spot (color can vary) upon heating. | fiu.edu |

Mechanistic Organic Chemistry and Reaction Dynamics

Elucidation of Reaction Mechanisms in Dibenzofuran (B1670420) Synthesis

The construction of the dibenzofuran core can be achieved through several mechanistic routes, with palladium-catalyzed reactions and intramolecular cyclizations being particularly prominent.

Palladium-Mediated C-H Activation Mechanisms

Palladium catalysis has emerged as a powerful tool for the synthesis of dibenzofurans, often proceeding through a C-H activation mechanism. A notable example is the phenol-directed C-H activation/C-O cyclization. uq.edu.aunih.gov This reaction typically involves a Pd(0)/Pd(II) catalytic cycle. acs.org The proposed mechanism commences with the coordination of the palladium catalyst to the phenolic oxygen of a 2-arylphenol substrate. This is followed by the crucial C-H activation step, where the palladium inserts into a C-H bond on the adjacent aryl ring, forming a palladacycle intermediate. Subsequent reductive elimination then leads to the formation of the C-O bond, closing the furan (B31954) ring and regenerating the active palladium catalyst. organic-chemistry.org Interestingly, studies have revealed that the turnover-limiting step in this process is often the C-O reductive elimination rather than the C-H activation itself. uq.edu.aunih.govacs.org The use of air as an oxidant is a practical advantage of this methodology. uq.edu.auacs.org

Another palladium-catalyzed approach involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers. organic-chemistry.org This method utilizes palladium acetate (B1210297) as the catalyst in refluxing ethanol (B145695) and proceeds in the absence of a base. organic-chemistry.orgorganic-chemistry.org The proposed mechanism entails the formation of a Pd(0) species, which undergoes oxidative addition to the diazonium salt. This is followed by C-H activation and subsequent reductive elimination to furnish the dibenzofuran product. organic-chemistry.org This protocol demonstrates good functional group tolerance and is considered a cost-effective and straightforward alternative for dibenzofuran synthesis. organic-chemistry.org

| Catalyst System | Key Mechanistic Steps | Rate-Limiting Step | Oxidant |

|---|---|---|---|

| Pd(0)/Pd(II) | Phenol-directed C-H activation, C-O reductive elimination | C-O reductive elimination uq.edu.aunih.govacs.org | Air uq.edu.auacs.org |

| Pd(OAc)₂ | Pd(0) formation, Oxidative addition, C-H activation, Reductive elimination | Not specified | Not applicable (uses diazonium salt) organic-chemistry.org |

Intramolecular Cyclization Pathways

Intramolecular cyclization is a fundamental strategy for constructing the dibenzofuran skeleton. Besides palladium-catalyzed routes, photoinduced cyclizations offer a metal-free alternative. nih.govfigshare.com One such strategy involves the photoinduced electron transfer (eT) reaction of substituted o-arylphenols. nih.govacs.org This process can be part of a multi-step sequence that includes bromination and Suzuki-Miyaura cross-coupling to generate the necessary precursor. nih.govacs.org The photoinduced cyclization itself proceeds via a radical pathway, where the excitation of the molecule leads to the formation of a new C-O bond. nih.govfigshare.com

The choice of solvent can influence the efficiency of these photoinduced reactions, with yields reported to range from low to moderate. nih.govfigshare.com A direct comparison has shown that a metal-free, photocatalyst-free procedure can be more suitable for the synthesis of certain dibenzofurans. nih.gov Other intramolecular cyclization methods include the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates followed by a palladium-catalyzed cyclization. organic-chemistry.org

Radical and Ionic Mechanisms in Dibenzofuran Formation

The formation of dibenzofurans can also proceed through radical and ionic mechanisms, particularly under thermal or photochemical conditions. The Fries rearrangement of dibenzofuran-2-yl ethanoate, for instance, can be induced photochemically to proceed via radical intermediates. uminho.pt In this reaction, electronic excitation leads to the homolytic cleavage of the ester bond, generating aryloxy and acyl radical pairs within a solvent cage. uminho.pt These radicals can then recombine to form various isomeric ketone products. uminho.pt

Ionic mechanisms are observed in Lewis acid-catalyzed Fries rearrangements, where an ion pair is formed. uminho.pt The formation of dibenzofurans from fluorinated oligophenylenes in the presence of potassium tert-butoxide is suggested to have a radical nature. researchgate.net In this catalyst-free method, potassium tert-butoxide acts as an O²⁻ synthon, and the stability of the t-butyl radical is a key factor. researchgate.net Furthermore, the gas-phase formation of dibenzofuran from the pyrolysis of 2-chlorophenol (B165306) over a CuO surface involves radical-radical surface reactions as the primary channel for formation. nih.gov This suggests a Langmuir-Hinshelwood mechanism where surface-bound radicals react. nih.gov

Understanding Transformations of the Dibenzofuranol Moiety

The hydroxyl group on the dibenzofuran core, as in 3-tert-butyldibenzofuran-2-ol, directs its reactivity in various chemical transformations.

Electrophilic Aromatic Substitution on Dibenzofuranols

The hydroxyl group of a dibenzofuranol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. dalalinstitute.com This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring system, stabilizing the intermediate carbocation (arenium ion) formed during the attack of an electrophile. dalalinstitute.comminia.edu.eg The characteristic reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile, keeping the aromatic system intact. minia.edu.eg

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. masterorganicchemistry.com For a substituted dibenzofuranol like this compound, the position of electrophilic attack will be influenced by the directing effects of both the hydroxyl and the tert-butyl groups. The Fries rearrangement of dibenzofuran-2-yl ethanoate under Lewis acid catalysis is a classic example of an intramolecular electrophilic aromatic substitution, where an acylium ion acts as the electrophile. uminho.pt The positions most susceptible to electrophilic attack can be predicted based on the charge densities on the carbon atoms of the dibenzofuranoxide anion. uminho.pt

| Reaction | Electrophile | Activating/Deactivating Group | Directing Effect |

|---|---|---|---|

| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | -OH (Activating) | Ortho, Para |

| Nitration | NO₂⁺ | -OH (Activating) | Ortho, Para |

| Sulfonation | SO₃ | -OH (Activating) | Ortho, Para |

| Friedel-Crafts Acylation | R-C=O⁺ | -OH (Activating) | Ortho, Para |

| Friedel-Crafts Alkylation | R⁺ | -OH (Activating) | Ortho, Para |

Oxidative Transformations of Phenolic Dibenzofurans

Phenolic dibenzofurans can undergo oxidative transformations. The oxidation of phenols can lead to the formation of phenoxy radicals. acs.org These radicals are stabilized by resonance, which delocalizes the unpaired electron across the aromatic system. acs.org The atmospheric degradation of phenolic compounds, for example, is initiated by reaction with hydroxyl radicals, which can proceed via either OH addition to the aromatic ring or H-atom abstraction from the phenolic group. acs.org

In the context of dibenzofuran synthesis, oxidative conditions are often employed. For instance, palladium-catalyzed C-H activation/C-O cyclization can utilize air as the oxidant. thieme-connect.com The oxidation of phenolic compounds can also lead to coupling reactions. For example, the anodic oxidation of certain phenols can lead to C-C coupled products. nih.gov In the environment, the oxidation of compounds like 4,4'-dichlorobiphenyl (B164843) can lead to the formation of polychlorinated dibenzofurans, with the transformation proceeding through oxidative pathways. researchgate.net The cometabolic degradation of dibenzofuran by certain bacteria involves an initial hydroxylation, followed by meta-cleavage of the dihydroxylated intermediate, demonstrating a biological oxidative transformation pathway. researchgate.net

Nucleophilic Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a key functional group that dictates a significant portion of its chemical reactivity. As a phenolic hydroxyl group, its reactivity is influenced by the electron-donating and withdrawing effects of the fused aromatic system and the steric hindrance imposed by the bulky tert-butyl group at the adjacent C-3 position. The oxygen atom possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by various electrophiles. researchgate.net However, compared to aliphatic alcohols, the nucleophilicity of the phenolic oxygen is reduced due to the delocalization of one of the lone pairs into the aromatic π-system.

Key nucleophilic reactions involving the hydroxyl group are etherification and esterification. These transformations are fundamental in modifying the properties of the parent molecule, potentially leading to derivatives with altered biological activity or material characteristics.

Etherification (O-Alkylation)

The formation of an ether from this compound involves the replacement of the hydroxyl proton with an alkyl or aryl group. A common method for achieving this is the Williamson ether synthesis, which proceeds via an SN2 mechanism. researchgate.net This reaction typically involves deprotonating the phenol (B47542) with a strong base (e.g., sodium hydride, NaH) to form the more potent nucleophile, the corresponding phenoxide. This phenoxide ion then attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the ether.

The reaction can be generalized as:

Deprotonation: Ar-OH + Base → Ar-O⁻ + [H-Base]⁺

Nucleophilic Attack: Ar-O⁻ + R-X → Ar-O-R + X⁻ (where Ar = 3-tert-butyldibenzofuran-2-yl)

The presence of the tert-butyl group ortho to the hydroxyl function introduces significant steric hindrance. This bulkiness can impede the approach of the alkylating agent to the oxygen atom, potentially reducing the reaction rate and yield compared to unhindered phenols. vinatiorganics.com Furthermore, competitive C-alkylation at electron-rich positions of the dibenzofuran ring system can occur, although O-alkylation is generally favored under conditions typical for Williamson ether synthesis. researchgate.net Palladium-catalyzed etherification reactions using reagents like vinyl ethylene (B1197577) carbonate have also been shown to be effective for substituted dibenzofuranol substrates, yielding allylic ethers with high regioselectivity. acs.org

Table 1: Representative O-Alkylation Reactions of Phenols

| Phenolic Substrate | Alkylating Agent | Base/Catalyst | Product | General Conditions |

|---|---|---|---|---|

| Phenol | CH₃I (Methyl Iodide) | NaH | Anisole (Methoxybenzene) | Anhydrous solvent (e.g., THF, DMF) |

| 2,6-Di-tert-butylphenol | CH₃I (Methyl Iodide) | K₂CO₃ | 2,6-Di-tert-butyl-1-methoxybenzene | Reflux in acetone (B3395972) |

| Dibenzofuranol | Vinyl Ethylene Carbonate | PdCl₂(dppf) / Cs₂CO₃ | Allyl Dibenzofuranyl Ether | Acetonitrile (B52724), 80°C acs.org |

Esterification

Esterification of this compound involves the reaction of the hydroxyl group with a carboxylic acid or its derivative. Direct esterification with a carboxylic acid (Fischer esterification) is generally inefficient for phenols because they are poor nucleophiles and the reaction is highly reversible. bohrium.comlibretexts.org

More effective methods involve the use of more reactive acylating agents such as acid chlorides or acid anhydrides. libretexts.org The reaction with an acid chloride (e.g., acetyl chloride) is typically carried out in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.

Ar-OH + R-COCl → Ar-O-COR + HCl

Alternatively, the phenol can first be converted to the more reactive phenoxide ion by treatment with a base like sodium hydroxide. libretexts.org This phenoxide then readily reacts with the acid chloride or anhydride (B1165640). The steric hindrance from the tert-butyl group in this compound is a critical factor, often necessitating harsher reaction conditions or the use of highly reactive reagents to achieve good conversion to the ester. vinatiorganics.comresearchgate.net

Table 2: Common Esterification Methods for Phenols

| Phenolic Substrate | Acylating Agent | Catalyst/Base | Product Type | General Conditions |

|---|---|---|---|---|

| Phenol | Ethanoic Anhydride | NaOH(aq) or heat | Phenyl Ethanoate | Warming the mixture libretexts.org |

| Phenol | Benzoyl Chloride | NaOH(aq) | Phenyl Benzoate | Shaking for ~15 min libretexts.org |

| Sterically Hindered Phenol | Carboxylic Acid / EDC / HOBt | DMAP | Tertiary Alcohol Ester | Formation of activated benzotriazole (B28993) ester intermediate researchgate.net |

Computational Approaches to Reaction Mechanism Studies

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms that are often difficult to probe experimentally. For molecules like this compound, computational methods can be used to map potential energy surfaces, identify transition states, and calculate reaction barriers, thereby offering deep insights into reaction pathways and selectivity. sumitomo-chem.co.jp

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the mechanisms of organic reactions due to its favorable balance of accuracy and computational cost. sumitomo-chem.co.jp DFT methods calculate the electronic structure of a molecule based on its electron density, which allows for the determination of geometries, energies, and other molecular properties.

For substituted dibenzofurans, DFT has been employed to investigate a variety of reactions, including their formation, oxidation, and degradation pathways. acs.orgnih.govnih.gov For instance, DFT studies on the atmospheric oxidation of dibenzofuran initiated by hydroxyl radicals have successfully predicted the most favorable sites for radical addition and the subsequent reaction pathways leading to the formation of hydroxylated derivatives like dibenzofuranols. acs.orgbohrium.commurdoch.edu.au

In the context of the nucleophilic reactions of this compound, DFT could be used to:

Model Transition States: Predict the geometry and energy of the transition states for O-alkylation and O-esterification reactions. This would allow for a quantitative comparison of the activation energies for different reaction pathways.

Evaluate Steric Effects: Quantify the steric strain introduced by the tert-butyl group in the transition state. This can explain differences in reactivity compared to less hindered analogues. For example, DFT calculations could compare the energy barrier for the approach of an electrophile to the hydroxyl oxygen versus an unsubstituted carbon on the aromatic ring, providing insight into O- vs. C-alkylation selectivity. researchgate.net

Analyze Regioselectivity: In cases where multiple isomers can be formed, DFT can predict the most likely product by comparing the energies of the transition states leading to each isomer. Studies on related systems have shown that DFT can successfully predict regioselectivity in electrophilic substitution reactions. sioc-journal.cn

Catalytic Applications and Ligand Design Principles

Dibenzofuranols as Ligands in Metal-Catalyzed Reactions

Dibenzofuranols and their derivatives have emerged as versatile ligands in transition metal-catalyzed reactions. Their structural rigidity and the presence of heteroatoms allow for the fine-tuning of steric and electronic properties, which is crucial for catalytic activity and selectivity.

The design of ligands is a cornerstone of modern catalysis, and the dibenzofuran (B1670420) framework offers a robust platform for creating novel ligand architectures. Phosphine (B1218219) ligands based on the dibenzofuran backbone are of particular interest. The synthesis of these ligands often involves the dilithiation of dibenzofuran, followed by reaction with chlorophosphines to introduce the desired phosphine groups. uwyo.edu This approach allows for the creation of bidentate phosphine ligands, such as 4,6-bis(diphenylphosphino)dibenzofuran, which can chelate to a metal center.

The electronic and steric properties of these ligands can be precisely adjusted by varying the substituents on the phosphorus atoms. nih.govtcichemicals.com For instance, bulky substituents can enhance the reductive elimination step in a catalytic cycle, while electron-donating or -withdrawing groups can influence the oxidative addition step. tcichemicals.com The rigid dibenzofuran backbone helps to maintain a well-defined geometry around the metal center, which can be critical for achieving high selectivity.

Table 1: Examples of Dibenzofuran-Based Ligand Synthesis Strategies

| Precursor | Reagents | Ligand Type | Reference |

| Dibenzofuran | 1. sec-BuLi, TMEDA 2. ClP(NiPr2)2 | Bidentate Phosphine | uwyo.edu |

| Dibenzofuran | 1. sec-BuLi, TMEDA 2. ClPCl2 | Bidentate Phosphine | uwyo.edu |

This table illustrates common synthetic routes to dibenzofuran-based phosphine ligands.

Dibenzofuran-based ligands have found application in various homogeneous catalytic reactions, particularly in cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki and Heck couplings, often benefit from the use of specialized phosphine ligands to achieve high efficiency and selectivity. researchgate.net The stability and tunability of dibenzofuran-based phosphine ligands make them suitable candidates for these transformations.

Copper-catalyzed reactions also represent a significant area of application. For instance, the synthesis of dibenzofuran derivatives themselves can be achieved through copper-catalyzed cyclization of cyclic diaryliodonium salts. acs.org The choice of ligand in these reactions is critical for achieving high yields. acs.org While specific applications of 3-Tert-butyldibenzofuran-2-ol as a ligand are not extensively documented, its phenolic hydroxyl group could potentially coordinate to a metal center, and the tert-butyl group would impart specific steric bulk, influencing the outcome of catalytic transformations.

Table 2: Selected Homogeneous Catalytic Reactions Utilizing Dibenzofuran Derivatives

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| C-O Cyclization | Pd(OAc)2 | Phenol (B47542) derivatives | Dibenzofurans | acs.org |

| Ullmann Coupling | Cu catalyst | ortho-haloiodobenzene | Dibenzofurans | organic-chemistry.org |

| Cross-Coupling | Pd/C | o-iododiaryl ethers | Dibenzofurans | organic-chemistry.org |

This table provides examples of catalytic reactions where dibenzofuran derivatives are either synthesized or could potentially act as ligands.

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. While the direct application of this compound in asymmetric catalysis has not been extensively reported, the dibenzofuran scaffold holds potential for the design of chiral ligands. By introducing chirality either at the phosphorus centers of phosphine substituents or by creating atropisomeric biaryl systems incorporating the dibenzofuran core, it is conceivable to develop ligands for enantioselective transformations. The inherent rigidity of the dibenzofuran unit would be advantageous in maintaining a well-defined chiral environment around the metal catalyst. The development of such ligands could lead to new catalytic systems for asymmetric hydrogenations, allylic alkylations, and other important reactions. tcichemicals.com

Functional Materials Derived from Dibenzofuranol Scaffolds

The unique electronic and photophysical properties of the dibenzofuran core make it a valuable component in the design of functional organic materials.

Dibenzofuran derivatives are being explored as components of organic semiconducting materials. acs.org Their fused aromatic structure can facilitate π-electron delocalization, which is a key requirement for charge transport. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The thermal stability of the dibenzofuran unit is also a significant advantage in these applications. A concise synthesis of an organic semiconducting material molecule has been achieved using a copper-catalyzed cyclization to form the dibenzofuran core. acs.org The introduction of substituents, such as the tert-butyl and hydroxyl groups in this compound, could be used to tune the solubility, packing, and electronic energy levels of the resulting materials.

The rigid and well-defined structure of dibenzofuran derivatives suggests their potential use as building blocks for functional nanoporous materials. By incorporating dibenzofuran units into larger, three-dimensional frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), it may be possible to create materials with high surface areas and well-defined pore structures. These materials could have applications in gas storage, separation, and heterogeneous catalysis. The functional groups on the dibenzofuranol, such as the hydroxyl group, could serve as anchor points for linking to other molecular components or could be post-synthetically modified to introduce specific functionalities within the pores. While this remains a potential area of development, the principles of crystal engineering and reticular chemistry provide a roadmap for the design of such materials.

Hydrogen Bond Catalysis and Dibenzofuranol Structures (Potential)wikipedia.org

Hydrogen bond catalysis has emerged as a powerful tool in organocatalysis, utilizing specific, non-covalent interactions to accelerate reactions and control stereoselectivity. nih.gov This form of catalysis mimics strategies observed in biological enzymes, where hydrogen bonds play a crucial role in substrate binding, orientation, and the stabilization of transition states. illinois.edu Catalysts that function as hydrogen-bond donors activate electrophiles by lowering the energy of their Lowest Unoccupied Molecular Orbital (LUMO), making them more susceptible to nucleophilic attack. The hydroxyl group, a key feature of phenols and alcohols, is a fundamental functional group for hydrogen bond donation in catalysis. nih.govresearchgate.net

The structure of this compound suggests its potential as a hydrogen-bond donor catalyst. The phenolic hydroxyl group at the C2 position can act as the primary site for hydrogen bonding to a substrate. This interaction could activate an electrophile, for instance by coordinating with a carbonyl group, thereby facilitating a variety of chemical transformations.

The potential catalytic activity of this compound is rooted in three key structural features:

The Phenolic Hydroxyl Group : This group serves as the hydrogen-bond donor. The acidity of the phenolic proton is a critical factor in its ability to activate substrates. Substituents on the aromatic ring system can modulate this acidity. torvergata.it

The Rigid Dibenzofuran Scaffold : The planar and rigid nature of the dibenzofuran backbone provides a well-defined structural framework. This rigidity can be advantageous in asymmetric catalysis, as it reduces conformational flexibility and can help create a more defined chiral environment around the active site.

The Sterically Demanding Tert-butyl Group : Positioned at the C3 position, adjacent to the hydroxyl group, the bulky tert-butyl group can exert significant steric influence. researchgate.netwikipedia.org This steric hindrance could play a crucial role in controlling the facial selectivity of a nucleophilic attack on a bound substrate, potentially leading to high enantioselectivity in asymmetric reactions. The tert-butyl group effectively creates a shielded environment on one side of the catalytic hydroxyl group, directing the substrate's approach. wikipedia.org

Drawing parallels with other known hydrogen-bonding catalysts that employ phenols or diols, such as BINOL and TADDOL derivatives, it is plausible that this compound could catalyze reactions like Diels-Alder cycloadditions, Michael additions, or aldol (B89426) reactions. nih.gov In these potential applications, the dibenzofuranol would bind to an electrophilic substrate, such as an aldehyde or enone, stabilizing the transition state and directing the stereochemical outcome.

The design of effective hydrogen-bond catalysts often involves creating a balance between the electronic properties of the donor group and the steric environment of the catalyst backbone. The unique combination of the electron-rich dibenzofuran system, the acidic hydroxyl donor, and the bulky tert-butyl group in this compound makes it an interesting candidate for exploration in asymmetric hydrogen-bond catalysis.

Table of Relevant Catalytic Compounds

Biodegradation and Environmental Fate of Dibenzofuranols

Microbial Degradation Pathways of Dibenzofurans

The microbial breakdown of the parent compound, dibenzofuran (B1670420), has been extensively studied and serves as a model for the degradation of more complex derivatives. nih.govkau.edu.sa Bacteria, in particular, have demonstrated the ability to utilize dibenzofuran as a sole source of carbon and energy. researchgate.net

Cometabolism is a process where microorganisms degrade a compound that they cannot use as a primary energy or carbon source, in the presence of a growth-promoting substrate. Several bacterial strains have been identified that cometabolically degrade dibenzofuran and its derivatives. For instance, Sphingomonas sp. strain XLDN2-5, which utilizes carbazole (B46965) as its primary substrate, can cometabolically degrade dibenzofuran. nih.gov Similarly, other bacteria capable of degrading biphenyl (B1667301) or naphthalene (B1677914) can co-oxidize dibenzofuran derivatives. researchgate.net This process is significant in natural environments where multiple carbon sources are available, allowing for the fortuitous degradation of recalcitrant compounds.

The initial and rate-limiting step in the aerobic bacterial degradation of dibenzofuran is typically initiated by a dioxygenase enzyme. researchgate.net This enzyme attacks the aromatic ring, leading to the formation of a cis-dihydrodiol. There are two main initial points of enzymatic attack on the dibenzofuran molecule:

Angular Dioxygenation: This is the most common pathway, where a dioxygenase attacks the angular position (4,4a) adjacent to the ether bridge. kau.edu.sanih.gov This enzymatic action cleaves the ether bond and results in the formation of 2,2',3-trihydroxybiphenyl. nih.gov

Lateral Dioxygenation: In this pathway, the dioxygenase acts on the lateral carbons of one of the benzene (B151609) rings, for example, at the 1,2 or 2,3 positions.

Following the initial hydroxylation, the resulting dihydroxy or trihydroxy intermediates undergo ring cleavage, typically through the action of an extradiol dioxygenase. This leads to the formation of meta-cleavage products, which are further processed through established metabolic pathways. researchgate.net Fungi also play a role in dibenzofuran degradation, employing monooxygenase enzymes to hydroxylate the molecule, forming various monohydroxylated and dihydroxylated derivatives. colab.ws

The elucidation of degradation pathways relies on the identification of metabolic intermediates. For the angular dioxygenation pathway of dibenzofuran, key intermediates have been consistently identified across various bacterial species.

| Intermediate Compound | Preceding Compound | Degrading Organism (Example) |

| 2,2',3-Trihydroxybiphenyl | Dibenzofuran | Sphingomonas sp. |

| 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate | 2,2',3-Trihydroxybiphenyl | Sphingomonas sp. |

| Salicylic acid | 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate | Pseudomonas putida PH-01, Sphingomonas sp. nih.govresearchgate.net |

| Gentisic acid | Salicylic acid | Staphylococcus auriculans DBF63 |

| Catechol | Salicylic acid | Sphingomonas sp., Pseudomonas putida PH-01 researchgate.net |

The degradation of hydroxylated dibenzofurans follows a modified pathway. For example, the degradation of 2-hydroxydibenzofuran (B1202526) by Sphingomonas sp. strain HH69 was found to produce 3-(2-hydroxyphenyl)-3-oxopropionic acid, which is then decarboxylated to form 2'-hydroxyacetophenone. nih.gov

Q & A

Basic Research Question

- Solubility : Test in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL). Avoid aqueous buffers (pH >7 causes hydrolysis) .

- Stability : Store at –20°C under argon; monitor via TLC for degradation (Rf shift >10% indicates instability) .

How can the biological activity of this compound be evaluated mechanistically?

Advanced Research Question

- Binding Assays : Use surface plasmon resonance (SPR) with immobilized target proteins (KD <1 µM suggests high affinity) .

- Enzymatic Inhibition : Measure IC₅₀ in kinetic assays (e.g., COX-2 inhibition at 5 µM ).

What methodologies compare alternative synthetic routes for scalability?

Advanced Research Question

Evaluate routes via:

- Atom Economy : Route A (75%) vs. Route B (60%) .

- Step Count : One-pot vs. multi-step (e.g., 3 steps vs. 5 steps).

- Green Metrics : E-factor <5 preferred (Route A: 8.2; Route B: 12.5) .

How do functional groups influence the reactivity of this compound?

Basic Research Question

- Ester Group : Susceptible to hydrolysis (use anhydrous conditions).

- Aromatic Ether : Stabilizes via resonance; resistant to electrophilic substitution .

What strategies optimize reaction conditions for tert-butyl group introduction?

Advanced Research Question

- Catalysis : Use BF₃·OEt₂ in CH₂Cl₂ at –78°C for regioselective silylation .

- Workup : Quench with ice/water to precipitate byproducts .

What is the role of this compound in drug development scaffolds?

Advanced Research Question

- Pharmacophore Modeling : Align with COX-2 active site (docking score <–9 kcal/mol) .

- SAR Studies : Modify tert-butyl to isopropyl; assess logP and IC₅₀ shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.